molecular formula C20H22BrN3O6 B4614335 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

Cat. No.: B4614335
M. Wt: 480.3 g/mol
InChI Key: ZSQIYLXORCVUDX-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide is a useful research compound. Its molecular formula is C20H22BrN3O6 and its molecular weight is 480.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.06920 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Spectroscopic Characteristics

The compound 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide is structurally related to a series of compounds synthesized for their spectroscopic characteristics. Podyachev et al. (2007) synthesized a new series of 4-tert-butylphenoxyacetylhydrazones, analyzing their structural peculiarities through X-ray analysis and IR spectroscopy. The research highlights the diagnostic IR spectral criteria for conformational analysis of acetylhydrazones, revealing that derivatives exist in both EN-C(O) and ZN-C(O)-forms, with a prevalence of ZN-C(O)-form observed in CCl4 solutions. The structure is further influenced by a system of inter- and intramolecular hydrogen bonds, with the energy of these bonds estimated Podyachev et al., 2007.

Nonlinear Optical Properties

Research into the nonlinear optical properties of related hydrazones has been conducted by Naseema et al. (2010), who synthesized three hydrazones and investigated their third-order nonlinear optical properties using a single beam z-scan technique. The study suggests these compounds as potential candidates for optical device applications, such as optical limiters and optical switches, based on their optical power limiting behavior and other optical parameters Naseema et al., 2010.

Hydroxyl Protecting Group

The use of (2-nitrophenyl)acetyl group, closely related to the compound of interest, as a selectively removable hydroxyl protecting group has been explored. Daragics and Fügedi (2010) reported on the utility of this group for the protection of hydroxyl functions, noting its stability under common carbohydrate transformations and selective removability without affecting common protecting groups. This finding is significant for synthetic chemistry, offering a new protecting group that is orthogonal with commonly used groups Daragics & Fügedi, 2010.

Urease Inhibition

The compound is structurally similar to hydrazone compounds studied by Sheng et al. (2015) for their urease inhibitory activities. Two new hydrazone compounds were synthesized and characterized, showing strong urease inhibitory activities, which could be of interest in developing treatments for diseases related to urease activity. The study provides insights into the potential biological activities of related compounds Sheng et al., 2015.

Antibacterial and Antitubercular Activities

The antimicrobial potential of compounds structurally related to this compound has been investigated. Raja et al. (2010) synthesized hydrazones and semicarbazones, assessing their antibacterial activity against pathogenic strains and antitubercular activity against Mycobacterium tuberculosis H37 Rv. The research highlights the potential of these compounds in addressing bacterial infections and tuberculosis Raja et al., 2010.

Properties

IUPAC Name

N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-(4-nitrophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O6/c1-20(2,3)13-4-9-17(16(21)10-13)30-12-19(26)23-22-18(25)11-29-15-7-5-14(6-8-15)24(27)28/h4-10H,11-12H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIYLXORCVUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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